molecular formula C7H4FNO4 B1333805 5-Fluoro-2-nitrobenzoic acid CAS No. 320-98-9

5-Fluoro-2-nitrobenzoic acid

Cat. No. B1333805
Key on ui cas rn: 320-98-9
M. Wt: 185.11 g/mol
InChI Key: GHYZIXDKAPMFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868205B2

Procedure details

A flame-dried pressure vessel was charged with 5-fluoro-2-nitrobenzoic acid 118 (5.00 g, 27.0 mmol) and dry t-butyl alcohol (50 mL). To this solution were successively added N,N-di-isopropyl-N-ethylamine (5 mL) and diphenylphosphorylazide (6.42 mL, 29.7 mmol). The vessel was closed with teflon cap and the mixture was heated at 90° C. for 2 h. It was then allowed to cool to r.t. over 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and H2O. The aqueous layer was extracted with fresh EtOAc and the combined organic layers were washed with HCl 1N, sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The resulting yellow oil was purified by flash chromatography on silica gel using EtOAc/hexanes (10:90) as an eluent, affording the title compound 119 (6.03 g, 87% yield) as light yellow crystals. LRMS: (m/z): 279.3 (M+Na+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.42 mL
Type
reactant
Reaction Step Three
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)C(O)=O.C([N:17]([CH:20](C)C)CC)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:30])C=CC=CC=1.[C:40]([OH:44])([CH3:43])([CH3:42])[CH3:41]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([NH:17][C:20](=[O:30])[O:44][C:40]([CH3:43])([CH3:42])[CH3:41])[CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
6.42 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t. over 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with fresh EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with HCl 1N, sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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